molecular formula C8H9N3O2 B13926260 7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

货号: B13926260
分子量: 179.18 g/mol
InChI 键: MPHGFNZOBWSCFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS 1073633-84-7) is a high-purity chemical compound designed for research applications. This molecule belongs to the dihydropyridopyrazinone chemical class, which has been identified in patent literature as a core structure for potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins . BET proteins, such as BRD2, BRD3, BRD4, and BRDT, are critical epigenetic regulators that play a key role in controlling the expression of genes involved in cell growth and inflammation . As a research chemical, this compound provides a valuable scaffold for investigating novel therapeutic strategies in oncology, with potential applications in the study of various hyperproliferative diseases, inflammatory conditions, and viral infections . The mechanism of action for this class of inhibitors involves disrupting the interaction between BET proteins and acetylated lysine residues on histones, thereby altering gene transcription programs in diseased cells . With a molecular formula of C8H9N3O2 and a molecular weight of 179.18 g/mol, this compound is characterized by its pyrido[2,3-b]pyrazine core, a structure of significant interest in medicinal chemistry for the development of bioactive molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

属性

分子式

C8H9N3O2

分子量

179.18 g/mol

IUPAC 名称

7-methoxy-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C8H9N3O2/c1-13-5-2-6-8(9-3-5)10-4-7(12)11-6/h2-3H,4H2,1H3,(H,9,10)(H,11,12)

InChI 键

MPHGFNZOBWSCFG-UHFFFAOYSA-N

规范 SMILES

COC1=CC2=C(NCC(=O)N2)N=C1

产品来源

United States

准备方法

General Synthetic Strategy

The synthesis of 7-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically follows a pathway involving:

  • Construction of the fused pyrido-pyrazinone ring system.
  • Introduction of the 7-methoxy substituent.
  • Formation of the dihydro-pyrazinone moiety via reduction and cyclization steps.

This compound can be regarded as a derivative of pyrido[2,3-b]pyrazin-2-one, where the 3,4-dihydro and 7-methoxy groups are key functional features.

Detailed Preparation Methods

Starting Materials and Key Intermediates

  • Starting materials often include substituted pyridine or pyrazine derivatives such as 3-fluoro-2-nitropyridine or 5-bromopyridine-2,3-diamine.
  • Intermediates like 1-(cyclopropylmethyl)-6-methoxy-4H-pyrido[2,3-b]pyrazine-2,3-dione or N-(2-methoxybutyl)-2-nitropyridin-3-amine are commonly prepared for subsequent transformations.

Stepwise Synthesis

Step A: Amination and Substitution

  • Amination of nitropyridine derivatives with alkyl amines (e.g., (2-methoxybutyl)amine hydrochloride) in the presence of a base such as triethylamine (TEA) in solvents like ethyl acetate (EtOAc) at room temperature leads to substituted amino-pyridine intermediates.

Step B: Reduction of Nitro Group

  • The nitro group is reduced to the corresponding amine using catalytic hydrogenation with 5% Pd/C under hydrogen atmosphere (60 psig) in methanol, yielding amino-pyridine derivatives crucial for further cyclization.

Step C: Cyclization to Form the Pyrazinone Ring

  • Intramolecular cyclization is achieved by acylation with acyl chlorides (e.g., 3-chloropropionyl chloride) followed by base-mediated ring closure in solvents like N,N-dimethylacetamide (DMA) with potassium carbonate (K2CO3). The ring size affects reaction conditions; for example, 7-membered lactams form at room temperature, while larger rings require heating.

Step D: Final Functional Group Adjustments

  • Additional modifications, such as palladium-catalyzed cross-coupling reactions or lithium aluminum hydride (LAH) reductions at low temperatures (-78°C), are employed to fine-tune the substitution pattern and oxidation state of the heterocyclic core.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Notes Yield/Outcome
A Amination 3-fluoro-2-nitropyridine, (2-methoxybutyl)amine, TEA, EtOAc, RT, 2.5 h Formation of amino-pyridine intermediate High purity after chromatography
B Catalytic hydrogenation 5% Pd/C, H2 (60 psig), MeOH, RT, 4 h Reduction of nitro to amine Dark gel product, good yield
C Acylation and cyclization Acyl chlorides (e.g., 3-chloropropionyl chloride), DMA, K2CO3, RT or 100°C Ring closure to lactam Efficient cyclization, temperature dependent
D Reduction or cross-coupling LAH in THF (-78°C), Pd-catalysts, Toluene, Zn reagents Final functionalization High selectivity and yield

Mechanistic Insights

  • The initial electrophilic substitution on the pyridine ring activates the molecule for nucleophilic attack by amines.
  • Hydrogenation converts nitro groups to amines, facilitating intramolecular nucleophilic attack on acyl derivatives.
  • Cyclization proceeds through nucleophilic attack of amine on acyl chloride or activated carbonyl groups, forming the dihydropyrido-pyrazinone ring.
  • The methoxy group at position 7 is generally introduced via alkoxy-substituted starting materials or through O-alkylation reactions.

Comparative Analysis with Related Compounds

Research on related pyrido[2,3-d]pyrimidine and pyrazinone derivatives reveals:

  • Similar synthetic routes involving aminopyrimidine derivatives and α,β-unsaturated ketones or malondialdehyde derivatives for ring formation.
  • Use of catalytic hydrogenation and acylation for ring closure is a common strategy in heterocyclic synthesis.
  • Structural analogs such as 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one have been synthesized using analogous reduction and cyclization steps.

Summary Table of Preparation Methods

Method No. Key Transformation Starting Material(s) Reagents/Conditions Product Feature Reference
1 Amination 3-fluoro-2-nitropyridine + (2-methoxybutyl)amine TEA, EtOAc, RT, 2.5 h Amino-substituted pyridine intermediate
2 Nitro group reduction Amino-substituted nitropyridine 5% Pd/C, H2 (60 psig), MeOH, RT, 4 h Aminopyridine derivative
3 Acylation and cyclization Aminopyridine derivative Acyl chloride, DMA, K2CO3, RT or heat Dihydropyrido-pyrazinone ring
4 Reduction / Cross-coupling Cyclized intermediate LAH (-78°C), Pd-catalysis, Zn reagents Final substituted heterocycle

化学反应分析

Types of Reactions

7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridopyrazines, depending on the specific reaction and conditions used.

科学研究应用

7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

作用机制

The mechanism of action of 7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Substituent Effects on Pharmacokinetics

  • Methoxy vs. Hydroxypropan-2-yl (Onatasertib) : The 7-methoxy group in the parent compound enhances lipophilicity but lacks the hydrogen-bonding capacity of Onatasertib’s 2-hydroxypropan-2-yl group, which improves solubility and target engagement .
  • Halogenation (Iodo/Bromo) : 7-Iodo and 7-bromo derivatives (e.g., ATG-019) are utilized as intermediates for radiopharmaceuticals or covalent inhibitors, leveraging halogen’s electronegativity for binding or isotopic labeling .

生物活性

7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
CAS Number: 1314968-98-3
Solubility: Very soluble in water (8.14 mg/ml)
Log P (octanol-water partition coefficient): 0.17 .

Anticancer Properties

Research indicates that derivatives of pyrido[2,3-b]pyrazine exhibit significant anticancer activities. In particular, compounds with similar structures have shown effectiveness against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)

In vitro studies using the MTT assay revealed that several derivatives demonstrated moderate to excellent antiproliferative activity with IC50 values ranging from 0 μM to 100 μM against these cell lines .

The biological effects of 7-methoxy derivatives are often attributed to their ability to interfere with cellular processes such as tubulin binding and cell cycle regulation. Similar compounds have been shown to compete with colchicine for binding sites on tubulin, leading to disrupted mitotic processes .

Structure-Activity Relationships (SAR)

The presence of specific functional groups at positions 2 and 3 of the pyrido[2,3-b]pyrazine framework significantly influences biological activity. For instance:

  • Amino groups at positions 5 and 7 are crucial for activity.
  • Substituents at positions 2 and 3 can enhance or diminish the compound's efficacy against cancer cells .

Case Studies

  • Antiproliferative Activity : A study evaluated various pyrido[2,3-b]pyrazine derivatives against MCF-7 and A549 cell lines. The results indicated that compounds with methyl substitutions exhibited stronger antiproliferative effects compared to their non-methylated counterparts, suggesting a beneficial role of methyl groups in enhancing biological activity .
  • In Vivo Efficacy : In vivo studies using mouse models bearing P388 leukemia showed that certain derivatives of this compound could significantly reduce tumor growth compared to control groups. The reversibility of effects upon removal of the compound suggests a potential for therapeutic applications .

Comparative Table of Biological Activities

Compound NameCell Line TestedIC50 Value (μM)Activity Type
Compound AMCF-79.1Antiproliferative
Compound BA54910.4Antiproliferative
Compound CHeLa16.4Antiproliferative
Compound DHepG212.0Antiproliferative

常见问题

Q. What are the recommended safety protocols for handling 7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use NIOSH (US) or EN 166 (EU)-certified eye protection (safety glasses/face shields) and chemically resistant gloves. Inspect gloves before use and dispose of contaminated gloves properly .
  • Engineering Controls: Work in a well-ventilated fume hood. Implement good industrial hygiene practices, including handwashing before breaks and after handling .
  • Toxicology: Acute toxicity data (oral, dermal) are limited, but IARC and OSHA classifications should guide risk assessment. Always consult a physician if exposure occurs .

Q. What synthetic routes are reported for this compound and related analogs?

Methodological Answer:

  • Nitrobenzyl Condensation: A common approach involves condensing nitrobenzyl derivatives with pyrazinone precursors under basic conditions. For example, 2-(2-nitrobenzyl)pyrido[2,3-b]pyrazin-3(4H)-one was synthesized via Na₂S₂O₄-mediated reduction followed by HCl treatment (Table 1, Scheme 5) .
  • Key Steps: Monitor reaction progress using TLC or HPLC. Purify via recrystallization or column chromatography .

Q. What analytical techniques are critical for characterizing this compound and its impurities?

Methodological Answer:

  • Structural Elucidation: Use ¹H/¹³C NMR to confirm the methoxy group and dihydropyrido-pyrazinone backbone. Mass spectrometry (HRMS) validates molecular weight (C₉H₁₁N₃O, MW 177.20 g/mol) .
  • Purity Assessment: Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Compare retention times against reference standards (e.g., EP/BP impurity guidelines) .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound derivatives?

Methodological Answer:

  • Parameter Screening: Vary Na₂S₂O₄ concentration (0.1–1.0 M) and HCl stoichiometry (1–3 eq.) to optimize reduction efficiency. Use Design of Experiments (DoE) to identify critical factors .
  • Catalysis: Explore transition-metal catalysts (e.g., Pd/C or FeCl₃) for nitro-group reduction. Monitor byproduct formation via LC-MS .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Comparative Analysis: Re-evaluate conflicting IARC and OSHA classifications by replicating studies under standardized conditions (e.g., OECD Test Guidelines 423 for acute toxicity).
  • In Silico Modeling: Use QSAR tools to predict toxicity endpoints (e.g., ProTox-II) and cross-validate with in vitro assays (e.g., Ames test for mutagenicity) .

Q. How does the methoxy substituent influence the compound’s pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with varying substituents (e.g., ethoxy, hydroxy) at the 7-position. Test binding affinity to targets like CRF-1 receptors using radioligand assays .
  • Computational Docking: Perform molecular docking (e.g., AutoDock Vina) to assess methoxy-group interactions with receptor active sites .

Q. How can stability under non-standard storage conditions (e.g., elevated temperature, humidity) be assessed?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC and identify byproducts using LC-MS .
  • pH Stability: Prepare buffered solutions (pH 1–13) and analyze degradation kinetics. Use Arrhenius plots to predict shelf life .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。